molecular formula C40H48I2N2O6 B1208952 Metocurine iodide CAS No. 7601-55-0

Metocurine iodide

Cat. No.: B1208952
CAS No.: 7601-55-0
M. Wt: 906.6 g/mol
InChI Key: DIGFQJFCDPKEPF-OIUSMDOTSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metocurine iodide is synthesized from tubocurarine, a natural alkaloid extracted from the plant Chondrodendron tomentosum. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, which is then converted to this compound by reacting with methyl iodide .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The methylation step is typically carried out in the presence of a base such as sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Metocurine iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Metocurine iodide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a moderate risk of inducing histamine release and some ganglion blocking activity, which differentiates it from other neuromuscular blocking agents .

Properties

Metocurine iodide antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

CAS No.

7601-55-0

Molecular Formula

C40H48I2N2O6

Molecular Weight

906.6 g/mol

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide

InChI

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1

InChI Key

DIGFQJFCDPKEPF-OIUSMDOTSA-L

Isomeric SMILES

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-]

melting_point

267-270

7601-55-0

Related CAS

5152-30-7 (Parent)

Synonyms

dimethyl dl-curine dimethochloride
dimethyl-L-curine dimethochloride
dimethyl-L-curine dimethoiodide
dimethylchondrocurarine
dimethylcurarine dimethochloride
dimethylcurine
DMCDM
metocurine
metocurine dichloride
metocurine dichloride(1alpha)-isomer
metocurine dichloride, (1'alpha)-isomer
metocurine dichloride, (1beta)-(+-)-isomer
metocurine dihydroxide
metocurine diiodide
metocurine diiodide, (1beta)-(+-)-isomer
metocurine diiodide, (1beta)-isomer
metocurine iodide
metocurine, (1'alpha)-isomer
metocurine, (1beta)-isomer
Metubine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Metocurine iodide
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Metocurine iodide
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Metocurine iodide
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Metocurine iodide
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Metocurine iodide
Reactant of Route 6
Reactant of Route 6
Metocurine iodide

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